

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dipyridylamine

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Compound of Interest

Compound Name: 2,2'-Dipyridylamine

Cat. No.: B127440

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridylamine (DPA), also known as di(2-pyridyl)amine, is a heterocyclic organic compound with the chemical formula $C_{10}H_9N_3$. Structurally, it consists of a secondary amine linking two pyridine rings at their 2-positions.^{[1][2]} First synthesized over a century ago, DPA has emerged as a significant molecule in various fields of chemical science, particularly in coordination chemistry.^{[3][4]} Its ability to act as a versatile chelating ligand, binding to metal ions through its nitrogen atoms in multiple coordination modes, has led to extensive research into its complexes and their applications in catalysis, materials science, and bioinorganic chemistry.^{[3][5][6][7]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,2'-Dipyridylamine**. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2,2'-Dipyridylamine** are summarized below. These properties are crucial for understanding its behavior in various chemical and

biological systems, informing its handling, application, and potential as a scaffold in drug design.

Structural and General Properties

A compilation of the general and structural properties of **2,2'-Dipyridylamine** is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	N-(Pyridin-2-yl)pyridin-2-amine	[2]
Synonyms	2,2'-Iminodipyridine, Di(2-pyridyl)amine	[2]
CAS Number	1202-34-2	[6]
Molecular Formula	C ₁₀ H ₉ N ₃	[2]
Molecular Weight	171.20 g/mol	[6]
Appearance	White to off-white crystalline solid/powder	[7]

Thermodynamic and Physical Properties

Quantitative data regarding the thermodynamic and physical properties are detailed in Table 2. These values are critical for predicting the compound's phase behavior and for designing experimental and industrial processes.

Property	Value	Reference(s)
Melting Point	90-92 °C	[6]
Boiling Point	307.5 °C (at 760 mmHg)	[2]
222 °C (at 50 mmHg)	[6]	
Flash Point	170 °C	[6]
Density (estimate)	~1.2 g/cm ³	[6]

Solubility and Partitioning Behavior

The solubility of **2,2'-Dipyridylamine** in various solvents and its partitioning coefficient are key indicators of its polarity, bioavailability, and environmental fate. This data is summarized in Table 3.

Property	Value	Reference(s)
Water Solubility	Sparingly soluble	[7]
Organic Solubility	Slightly soluble in acetonitrile, chloroform, and methanol. Moderately soluble in polar organic solvents.	[7]
pKa (predicted)	4.79 ± 0.10	[7]
LogP (XLogP3)	2.0	[7]

Experimental Protocols

This section outlines the standard methodologies for determining the key physicochemical properties of organic compounds like **2,2'-Dipyridylamine**.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify a substance and assess its purity. [8]

- Sample Preparation: A small amount of the dry, crystalline **2,2'-Dipyridylamine** is finely powdered.[9]
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[10][11]
- Measurement: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with an oil bath) attached to a calibrated thermometer.[8][10]

- **Heating and Observation:** The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[\[8\]](#)[\[10\]](#)
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[\[12\]](#)
For a pure compound, this range is typically narrow (0.5-1.0 °C).[\[8\]](#)

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined at a specific atmospheric pressure. Several methods are described under OECD Guideline 103, including the dynamic method and the Siwoloboff method.[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Principle (Siwoloboff Method):** A small amount of the liquid is heated in a test tube. A smaller, inverted capillary tube is placed inside.
- **Procedure:** The apparatus is heated until a continuous stream of bubbles emerges from the inverted capillary.
- **Equilibrium:** The heating is stopped, and the liquid is allowed to cool.
- **Measurement:** The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the smaller capillary tube. This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Principle:** A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined.
- **Procedure:** An excess amount of solid **2,2'-Dipyridylamine** is added to a flask containing purified water.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[19\]](#) A preliminary test can

determine the necessary time.[16]

- Phase Separation: The mixture is allowed to stand to let undissolved solid settle. Centrifugation may be required to separate the solid and aqueous phases effectively.[20]
- Analysis: The concentration of **2,2'-Dipyridylamine** in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and precise method for determining the acid dissociation constant (pKa).[22][23][24]

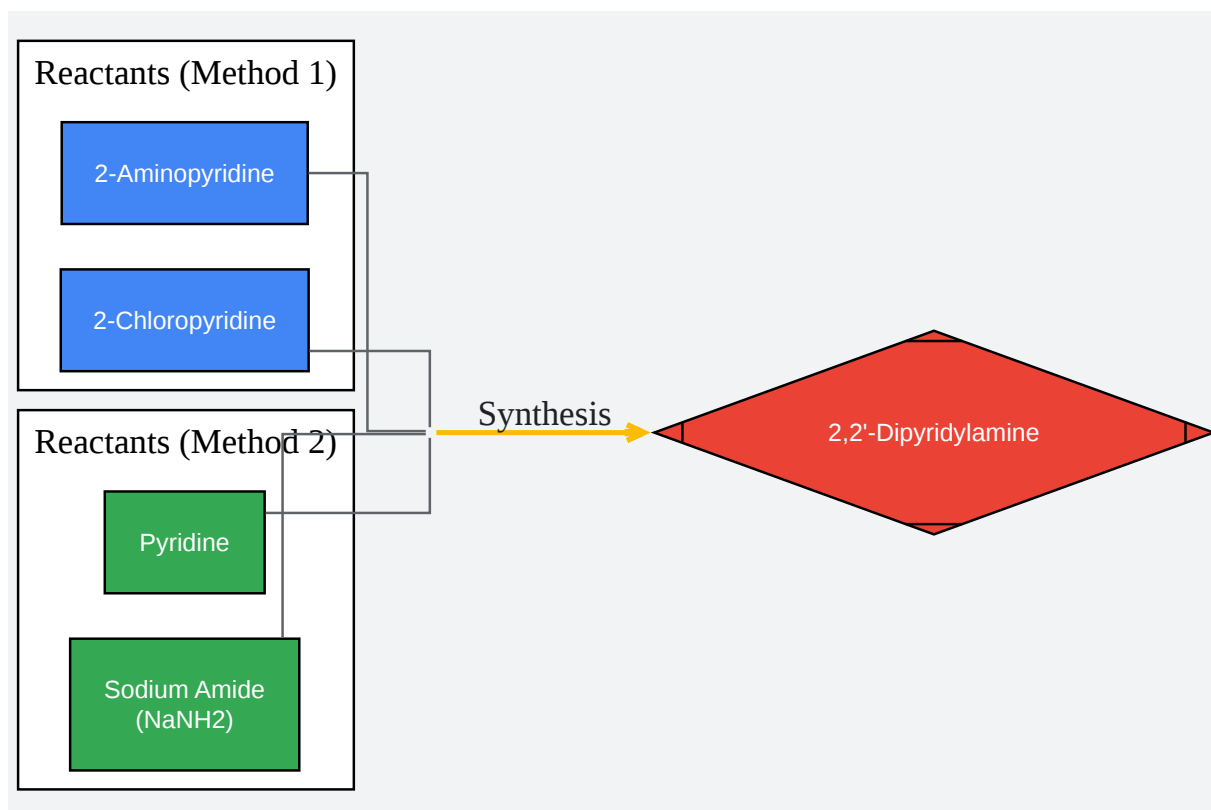
- Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
- Sample Preparation: A precise amount of **2,2'-Dipyridylamine** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.
- pKa Calculation: The pKa corresponds to the pH at the half-equivalence point of the titration curve, where half of the amine groups are protonated. This point is identified as the inflection point on the curve.[23]

Synthesis and Chemical Behavior Visualized

The following diagrams, created using the DOT language, illustrate key aspects of **2,2'-Dipyridylamine**'s chemistry.

Synthetic Pathway

2,2'-Dipyridylamine can be synthesized via several routes. A common laboratory method involves the coupling of 2-aminopyridine with 2-chloropyridine.[2][25] An alternative historical method is the reaction of pyridine with sodium amide.[2]

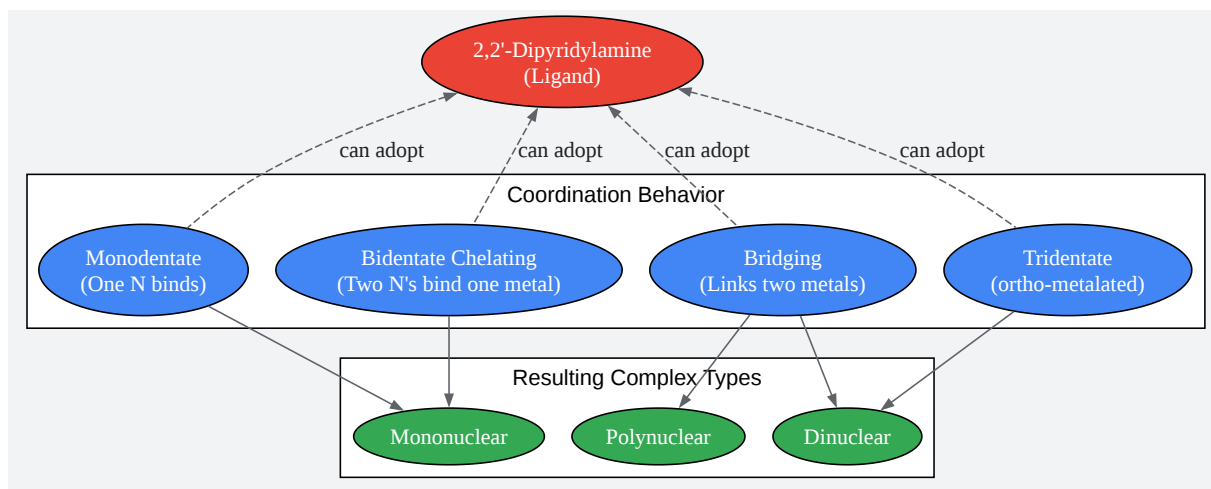


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Synthetic routes to **2,2'-Dipyridylamine**.

Versatility in Metal Coordination

As a ligand, **2,2'-Dipyridylamine** exhibits remarkable versatility, capable of adopting numerous coordination modes depending on its protonation state and the metal center involved. This adaptability allows it to form mononuclear, dinuclear, and polynuclear complexes.[3][4]



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Coordination versatility of **2,2'-Dipyridylamine**.

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